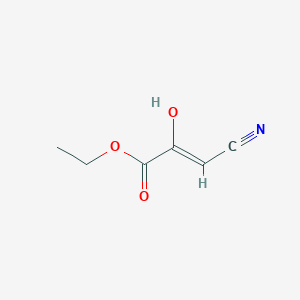
(Z)-Ethyl 3-cyano-2-hydroxyacrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-Ethyl 3-cyano-2-hydroxyacrylate is an organic compound with the molecular formula C6H7NO3 It is characterized by the presence of a cyano group (-CN), a hydroxyl group (-OH), and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Ethyl 3-cyano-2-hydroxyacrylate typically involves the reaction of ethyl cyanoacetate with formaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: (Z)-Ethyl 3-cyano-2-hydroxyacrylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-cyano-2-oxoacrylate.
Reduction: The cyano group can be reduced to an amine group, leading to the formation of ethyl 3-amino-2-hydroxyacrylate.
Substitution: The hydroxyl group can be substituted with various nucleophiles, such as halides or amines, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Nucleophilic substitution reactions typically require the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Ethyl 3-cyano-2-oxoacrylate
Reduction: Ethyl 3-amino-2-hydroxyacrylate
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
(Z)-Ethyl 3-cyano-2-hydroxyacrylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (Z)-Ethyl 3-cyano-2-hydroxyacrylate involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
- 3-Cyano-2-hydroxy-4-methoxypyridine
- 3-Cyano-2-hydroxy-4,6-dimethylpyridine
- 3-Cyano-2-phenylpropanoic acid
Comparison: (Z)-Ethyl 3-cyano-2-hydroxyacrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, influencing its solubility and bioavailability. Its unique structure also allows for selective interactions with biological targets, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C6H7NO3 |
|---|---|
Molecular Weight |
141.12 g/mol |
IUPAC Name |
ethyl (Z)-3-cyano-2-hydroxyprop-2-enoate |
InChI |
InChI=1S/C6H7NO3/c1-2-10-6(9)5(8)3-4-7/h3,8H,2H2,1H3/b5-3- |
InChI Key |
XHJJYDFHJMQSDB-HYXAFXHYSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C/C#N)/O |
Canonical SMILES |
CCOC(=O)C(=CC#N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















